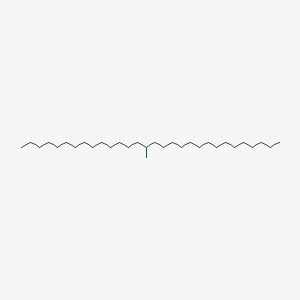
Nickel--phosphane (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel–phosphane (1/2) is a compound that consists of nickel and phosphane in a 1:2 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electrochemistry. Nickel–phosphane complexes are often used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Nickel–phosphane complexes can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves reacting nickel chloride, sodium hypophosphite, and white phosphorus at elevated temperatures (around 170°C) to form nickel phosphide nanostructures.
Thermal Decomposition: Nickel nitrate hexahydrate and triphenylphosphine can be thermally decomposed to produce nickel phosphides.
Industrial Production Methods: Industrial production of nickel–phosphane complexes typically involves large-scale hydrothermal or solvothermal synthesis, which allows for the controlled production of nickel phosphide nanoparticles with desired phases and sizes .
化学反应分析
Types of Reactions: Nickel–phosphane complexes undergo various types of chemical reactions, including:
Oxidation: Nickel–phosphane can be oxidized to form nickel oxide and phosphoric acid.
Reduction: Nickel–phosphane can be reduced to form nickel metal and phosphine gas.
Substitution: Nickel–phosphane can undergo substitution reactions with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.
Substitution: Various ligands such as carbon monoxide or amines can be used in substitution reactions.
Major Products:
Oxidation: Nickel oxide and phosphoric acid.
Reduction: Nickel metal and phosphine gas.
Substitution: New nickel–phosphane complexes with different ligands.
科学研究应用
Nickel–phosphane complexes have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for their potential use in biological imaging and as antimicrobial agents.
Medicine: Explored for their potential use in drug delivery systems and as therapeutic agents.
Industry: Used in the production of high-performance materials, such as batteries and supercapacitors.
作用机制
The mechanism by which nickel–phosphane complexes exert their effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer, activate small molecules, and stabilize reaction intermediates. The phosphane ligands play a crucial role in modulating the electronic properties of the nickel center, thereby influencing the reactivity and selectivity of the complex .
相似化合物的比较
Nickel–phosphane complexes can be compared with other similar compounds, such as:
Nickel Carbonyl: Nickel carbonyl complexes are similar in that they also contain nickel and a ligand (carbon monoxide). nickel carbonyl complexes are highly toxic and volatile, whereas nickel–phosphane complexes are generally more stable and less toxic.
Nickel Cyanide: Nickel cyanide complexes are another class of nickel complexes, but they are highly toxic and used primarily in electroplating and metal finishing.
Nickel Amine Complexes: These complexes contain nickel and amine ligands and are used in various catalytic applications.
属性
CAS 编号 |
66048-71-3 |
|---|---|
分子式 |
H6NiP2 |
分子量 |
126.689 g/mol |
IUPAC 名称 |
nickel;phosphane |
InChI |
InChI=1S/Ni.2H3P/h;2*1H3 |
InChI 键 |
PDKPEDDXCDGVIP-UHFFFAOYSA-N |
规范 SMILES |
P.P.[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




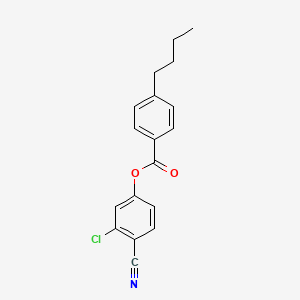


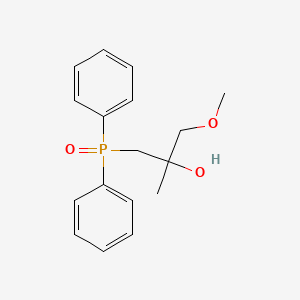
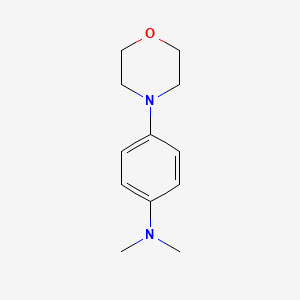
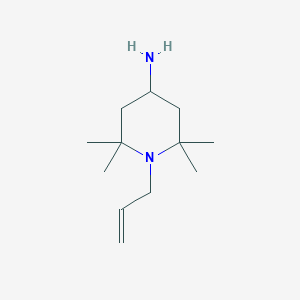
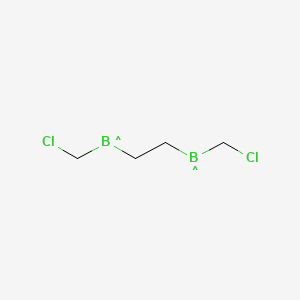
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
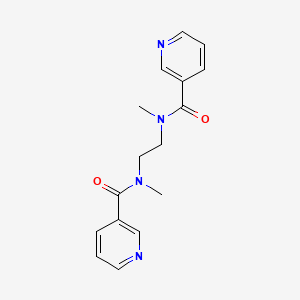
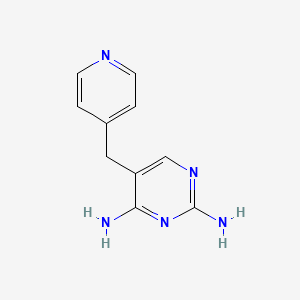
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
